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Compound of Interest

Compound Name:
Ethyl 4-bromo-1-methyl-1H-

imidazole-2-carboxylate

Cat. No.: B597395 Get Quote

An In-depth Technical Guide to the Structure Elucidation of Ethyl 4-bromo-1-methyl-1H-
imidazole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies and data

interpretation involved in the structure elucidation of Ethyl 4-bromo-1-methyl-1H-imidazole-2-
carboxylate. The document outlines the expected spectroscopic data based on the known

chemical structure and provides detailed, generalized experimental protocols for the key

analytical techniques employed in its characterization.

Compound Identity
Systematic Name: Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate

Molecular Formula: C₇H₉BrN₂O₂[1]

Molecular Weight: 233.06 g/mol [1]

CAS Number: 1260672-33-0

Predicted Spectroscopic Data
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While a complete set of experimentally verified spectroscopic data for this specific compound is

not readily available in the public domain, the following tables summarize the predicted data

based on the analysis of its chemical structure and comparison with similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.50 s 1H H-5 (imidazole)

~4.35 q 2H -OCH₂CH₃

~3.90 s 3H N-CH₃

~1.38 t 3H -OCH₂CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ) ppm Assignment

~160.5 C=O (ester)

~140.0 C-2 (imidazole)

~125.0 C-5 (imidazole)

~115.0 C-4 (imidazole)

~62.0 -OCH₂CH₃

~35.0 N-CH₃

~14.5 -OCH₂CH₃

Mass Spectrometry (MS)
Table 3: Predicted Mass Spectrometry Data (Electron Ionization, EI)
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m/z Relative Intensity Assignment

232/234 High
[M]⁺ and [M+2]⁺ (presence of

Bromine isotopes)

187/189 Moderate [M - OCH₂CH₃]⁺

159/161 Moderate [M - COOCH₂CH₃]⁺

70 High
[C₄H₆N₂]⁺ (imidazole ring

fragment)

Infrared (IR) Spectroscopy
Table 4: Predicted Infrared (IR) Absorption Data (KBr Pellet)

Wavenumber (cm⁻¹) Intensity Assignment

~2980 Medium C-H stretch (aliphatic)

~1720 Strong C=O stretch (ester)

~1540 Medium C=N stretch (imidazole)

~1250 Strong C-O stretch (ester)

~600 Medium C-Br stretch

Experimental Protocols
The following are detailed, generalized methodologies for the key experiments that would be

cited in the structure elucidation of Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: A 400 MHz NMR spectrometer.

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in ~0.7

mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b597395?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b597395?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


internal standard. The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

A standard proton experiment is performed.

Key parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of

1-5 seconds, and 16-64 scans.

¹³C NMR Acquisition:

A proton-decoupled carbon experiment is performed.

Key parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of

2-5 seconds, and 1024-4096 scans.

Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-

corrected. Chemical shifts are referenced to the TMS signal (0.00 ppm for ¹H and ¹³C).

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Sample Introduction: A dilute solution of the compound in a volatile organic solvent (e.g.,

methanol or dichloromethane) is introduced into the ion source via direct infusion or through

a gas chromatograph.

Ionization: Electron ionization is performed at a standard energy of 70 eV.

Mass Analysis: The instrument is scanned over a mass-to-charge (m/z) range of 50-500

amu.

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak

(and its isotopic pattern, characteristic of bromine) and major fragment ions.

Infrared (IR) Spectroscopy
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Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with ~100

mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent

pellet using a hydraulic press.

Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer. A

background spectrum of the empty sample holder is first recorded. The sample spectrum is

then recorded over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to

improve the signal-to-noise ratio.

Data Analysis: The positions and intensities of the absorption bands are correlated with

known functional group frequencies.

Visualization of the Elucidation Process
The following diagrams illustrate the logical workflow for the structure elucidation of Ethyl 4-
bromo-1-methyl-1H-imidazole-2-carboxylate.
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Synthesis & Purification
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Click to download full resolution via product page

Caption: Workflow for the synthesis and structure elucidation of the target compound.

Molecular Formula: C7H9BrN2O2 Functional Groups Proton Environment Carbon Environment

MS: Molecular Ion at m/z 232/234

Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate

IR: ~1720 cm-1 (C=O Ester) IR: ~1250 cm-1 (C-O Ester) IR: ~1540 cm-1 (C=N Imidazole) IR: ~600 cm-1 (C-Br) 1H NMR: 1 aromatic H (~7.5 ppm) 1H NMR: -OCH2CH3 (quartet & triplet) 1H NMR: N-CH3 (singlet) 13C NMR: 1 C=O (~160.5 ppm) 13C NMR: 3 imidazole C's 13C NMR: 3 alkyl C's
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Caption: Logical relationships between spectroscopic data and the final confirmed structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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